molecular formula C18H26N2O2 B12763030 4-Acetoxydipropyltryptamine CAS No. 1445751-75-6

4-Acetoxydipropyltryptamine

Cat. No.: B12763030
CAS No.: 1445751-75-6
M. Wt: 302.4 g/mol
InChI Key: KRUGABVNKKKCJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Aco-dpt typically involves the acetylation of 4-Hydroxy-N,N-dipropyltryptamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester

Chemical Reactions Analysis

4-Aco-dpt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Aco-dpt involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, similar to other psychedelic tryptamines . This interaction leads to altered perceptions and cognitive effects. The exact molecular pathways involved are not fully understood, but it is known to modulate serotonin signaling .

Comparison with Similar Compounds

4-Aco-dpt is often compared to other tryptamines such as:

What sets 4-Aco-dpt apart is its specific ester functional group, which influences its pharmacokinetics and overall effect profile. Unlike some of its analogs, 4-Aco-dpt has not been as extensively studied, making it a compound of interest for future research .

Properties

CAS No.

1445751-75-6

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

[3-[2-(dipropylamino)ethyl]-1H-indol-4-yl] acetate

InChI

InChI=1S/C18H26N2O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21/h6-8,13,19H,4-5,9-12H2,1-3H3

InChI Key

KRUGABVNKKKCJN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C

Origin of Product

United States

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